

Investigation of the reactivity of 9-borafluorene with small molecules.

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Unveiling the Reactivity of 9-Borafluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse reactivity of **9-borafluorene**, a fascinating heterocyclic molecule with significant potential in materials science and synthetic chemistry. Its unique electronic structure, characterized by a highly Lewis acidic boron center and an antiaromatic central ring, governs its interactions with a wide range of small molecules. This document provides a comprehensive overview of key reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Reactivity Profiles of 9-Borafluorene

9-Borafluorenes exhibit a rich and varied chemistry, primarily centered around the electrophilic nature of the boron atom and the strained endocyclic B-C bonds. The principal modes of reactivity include Lewis acid-base adduct formation, insertion reactions leading to ring expansion, and redox chemistry.

Lewis Acid-Base Adduct Formation

As potent Lewis acids, **9-borafluorene**s readily form stable adducts with a variety of Lewis bases.[1][2] This interaction satisfies the octet rule for the boron atom, leading to a change in

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its hybridization from sp² to sp³. This fundamental reactivity is crucial for understanding the behavior of **9-borafluorene**s in different chemical environments and for the design of novel sensory materials.[1]

Common Lewis bases that form adducts with **9-borafluorenes** include:

- Pyridines
- Phosphines
- Ethers
- Carbenes
- Nitriles[1]

The formation of these adducts can significantly alter the photophysical properties of the **9-borafluorene** scaffold, a phenomenon that is being explored for the development of fluorescent sensors.[1]

B-C Bond Insertion Reactions

A hallmark of **9-borafluorene** reactivity is the insertion of small unsaturated molecules into the endocyclic B-C bond, resulting in a seven-membered ring system.[1] This ring expansion reaction is a powerful tool for the synthesis of novel boron-containing heterocycles. A range of molecules have been shown to undergo this transformation, including:

- Alkynes and Phosphaalkynes: These molecules readily insert into the B-C bond, a reaction that has been mechanistically studied and is believed to proceed through initial coordination of the π-system to the boron center.[1][2]
- Carbenes: Carbene insertion provides access to unique boron-containing five-membered ring systems.[1]
- Azides and Carbonyls: These functional groups also participate in insertion reactions, further highlighting the versatility of this transformation.[1][3]



 Alkenes: While less common, the insertion of alkenes has been observed for specific, highly reactive 9-borafluorene derivatives, such as the 9-carboranyl-9-borafluorene.[4][5]

Reduction and Redox Chemistry

The central BC₄ ring of **9-borafluorene** is antiaromatic with a 4π electron system. This electronic feature allows for a two-electron reduction to form a 6π aromatic dianionic species. [1] This transformation significantly alters the electronic structure and reactivity of the molecule and has been achieved using reducing agents like lithium metal.[1]

Reactions with Protic Substrates

9-Phenyl-**9-borafluorene** has been shown to undergo protodeborylation reactions with various protic substrates, including water, phenol, aniline, and para-bromothiophenol.[3][6] In the case of water, both O-H bonds can react, leading to the formation of an oxygen-bridged diborane species.[3]

Activation of Small Molecules: The Case of CO2

The reactivity of **9-borafluorene** derivatives can be tuned for the activation of small, energy-relevant molecules. A notable example is the reaction of a 9-carbene-**9-borafluorene** monoanion with carbon dioxide (CO₂).[7] This reaction leads to the formation of a trioxaborinanone, which can subsequently release carbon monoxide (CO) upon heating or irradiation, generating a luminescent dioxaborinanone.[7] This reactivity showcases the potential of **9-borafluorenes** in the development of CO-releasing molecules (CORMs) with theranostic applications.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of **9-borafluorene** derivatives.

Table 1: Alkene Insertion Reaction Conditions and Times[4]



9-Borafluorene Derivative	Alkene Substrate	Temperature (°C)	Reaction Time	Product Formation
9-bromo-9- borafluorene	1-hexene	80	Several days	Complete conversion
9-bromo-9- borafluorene	neohexene	80	Several days	Complete conversion
9-bromo-9- borafluorene	styrene	80	Several weeks	Complete conversion
9-carboranyl-9- borafluorene	Various alkenes	Room Temperature	Not specified	Efficient insertion

Table 2: Electrochemical Properties of Donor-Functionalized 9-Borafluorenes[8]

Compound	Ered (V)	Eox (V)	ELUMO (eV)	EHOMO (eV)
FMesB-Cz	-2.15	1.01	-2.99	-6.15
FMesB-Ac	-2.08	1.07	-3.06	-6.21
FMesB-Ptz	-2.04	0.88	-3.10	-6.02

Note: ELUMO/HOMO calculated using the formula ELUMO/HOMO = -4.8 - Ered/ox vs. Fc/Fc+.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **9-borafluorene**.

General Procedure for Alkene Insertion with 9-bromo-9-borafluorene[4]

- In a glovebox, a J. Young NMR tube is charged with 9-bromo-9-borafluorene.
- The desired alkene substrate is added in large excess.
- The NMR tube is sealed and heated to 80 °C.



• The reaction progress is monitored by ¹¹B NMR spectroscopy until complete formation of the borepin insertion product is observed. Reaction times can vary from several days to weeks depending on the alkene.

Synthesis of Donor-Functionalized 9-Borafluorenes[8]

- The precursor, 9-chloro-**9-borafluorene** (9-CIBF), is prepared according to established literature procedures.
- The donor-functionalized bis(trifluoromethyl)benzene is synthesized via a Buchwald
 –Hartwig coupling reaction.
- The donor-functionalized bis(trifluoromethyl)benzene is dissolved in diethyl ether (Et₂O) and cooled to -78 °C.
- n-Butyllithium (nBuLi) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
- The reaction is then warmed to room temperature and stirred for an additional 3 hours to generate the corresponding lithiated species.
- This lithiated intermediate is then reacted with 9-CIBF to yield the final donor-functionalized
 9-borafluorene derivative.

This guide provides a foundational understanding of the reactivity of **9-borafluorene**. The unique properties of this molecule continue to be an active area of research, with potential applications in catalysis, materials science, and drug development. Further exploration of its frustrated Lewis pair chemistry and the development of new synthetic methodologies will undoubtedly unlock even more of its potential.

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